1-(4-Chloro-2-methylquinolin-3-YL)ethanone CAS 138770-67-9
1-(4-Chloro-2-methylquinolin-3-YL)ethanone CAS 138770-67-9
An In-depth Technical Guide to 1-(4-Chloro-2-methylquinolin-3-YL)ethanone (CAS 138770-67-9)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, a pivotal intermediate in synthetic and medicinal chemistry. The document delves into its physicochemical properties, validated synthesis protocols with mechanistic insights, and its versatile applications as a precursor for complex molecular architectures. Emphasis is placed on the strategic importance of the quinoline scaffold and the reactivity of the 4-chloro substituent, which enables a wide array of chemical transformations. This guide serves as an authoritative resource, integrating established chemical principles with practical, field-proven insights for professionals engaged in chemical research and drug discovery.
Core Compound Analysis: Strategic Importance and Physicochemical Profile
1-(4-Chloro-2-methylquinolin-3-yl)ethanone, registered under CAS number 138770-67-9, is a solid, crystalline compound that serves as a highly functionalized building block.[][2] The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarials.[3] The specific substitution pattern of this molecule—a reactive chlorine atom at the C4 position, a methyl group at C2, and an acetyl group at C3—offers multiple points for synthetic elaboration, making it a valuable starting material for creating diverse chemical libraries.[4]
The chloro group at the 4-position is the molecule's primary reactive center. It is highly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic that is central to its utility.[5][6] This allows for the facile introduction of various functionalities, enabling the exploration of structure-activity relationships in drug development programs.
Physicochemical Data
A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in experimental design, from selecting appropriate solvents to ensuring safe handling.
Table 1: Physicochemical Properties of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone
| Property | Value | Source |
| CAS Number | 138770-67-9 | [] |
| Molecular Formula | C₁₂H₁₀ClNO | [] |
| Molecular Weight | 219.67 g/mol | [] |
| IUPAC Name | 1-(4-chloro-2-methylquinolin-3-yl)ethanone | [] |
| Appearance | Solid (Likely white to off-white powder) | General chemical knowledge |
| Purity | Typically >95% (Commercial) | [] |
Spectroscopic Characterization
Structural confirmation and purity assessment are achieved through standard spectroscopic methods. For a Senior Application Scientist, interpreting this data is key to validating the material before its use in a synthetic sequence.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons (a singlet), the acetyl protons (another singlet), and the aromatic protons on the quinoline ring system, with chemical shifts and coupling patterns confirming the substitution pattern.
-
¹³C NMR: The carbon spectrum will display signals for each of the 12 unique carbon atoms, including the characteristic carbonyl carbon of the acetyl group (typically δ > 190 ppm) and the carbons of the heterocyclic and benzene rings.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight, with the mass spectrum showing a molecular ion peak (M+) and a characteristic M+2 peak at approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: A strong absorbance band in the region of 1680-1700 cm⁻¹ would confirm the presence of the ketone (C=O) functional group.
Synthesis and Mechanistic Rationale
The synthesis of 1-(4-chloro-2-methylquinolin-3-yl)ethanone is a well-established process that hinges on the creation of a 4-hydroxyquinoline precursor, followed by a robust chlorination step. This approach ensures high yields and purity, which are critical for downstream applications.
Step 1: Synthesis of 3-acetyl-4-hydroxy-2-methylquinoline (Precursor)
The most common route to the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[7] This thermal cyclization method is highly effective for generating the quinolone scaffold.
-
Protocol:
-
Aniline (or a substituted aniline) is condensed with an appropriate β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate, often under solvent-free conditions or in a high-boiling solvent.
-
The mixture is heated, which promotes an initial condensation to form an enamine intermediate.
-
Further heating induces an intramolecular 6π-electrocyclization, followed by tautomerization, to yield the stable 3-acetyl-4-hydroxy-2-methylquinoline.[7][8][9]
-
-
Causality and Expertise: The choice of a high-temperature, uncatalyzed reaction is deliberate. It leverages thermal energy to overcome the activation barrier for the cyclization step, which is often the rate-limiting part of the sequence. This method is advantageous for its simplicity and scalability, avoiding the need for expensive or sensitive catalysts.
Step 2: Chlorination of the 4-Hydroxy Precursor
The conversion of the 4-hydroxy group to the 4-chloro group is a critical transformation that activates the molecule for subsequent nucleophilic substitution.
-
Protocol:
-
The 3-acetyl-4-hydroxy-2-methylquinoline precursor is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.
-
The reaction mixture is heated to reflux to drive the reaction to completion.
-
Upon completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice, causing the product to precipitate.
-
The solid product is collected by filtration, washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize residual acid, and then dried.
-
-
Trustworthiness and Self-Validation: This protocol is inherently self-validating. The conversion of the 4-hydroxy tautomer to the 4-chloro derivative is a high-yielding and clean transformation. The significant difference in polarity between the starting material (a polar quinolinone) and the product (a less polar chloroquinoline) allows for easy monitoring by Thin Layer Chromatography (TLC) and straightforward purification, often by simple filtration and washing.
Synthesis Workflow Diagram
The logical flow from readily available starting materials to the final, activated intermediate is a cornerstone of efficient synthetic design.
Caption: Two-step synthesis of the target compound via a 4-hydroxyquinoline intermediate.
Core Applications: A Gateway to Chemical Diversity
The primary value of 1-(4-chloro-2-methylquinolin-3-yl)ethanone lies in its role as a versatile intermediate. The reactivity of the 4-chloro group is the key enabler for generating a multitude of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position for attack by nucleophiles. This reaction is the most common application for this class of compounds.[5][6]
-
Experimental Workflow:
-
The 1-(4-chloro-2-methylquinolin-3-yl)ethanone substrate is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).
-
A nucleophile (e.g., an amine, thiol, or alcohol) is added, often in slight excess.
-
A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is typically required to neutralize the HCl generated during the reaction.
-
The mixture is heated to drive the substitution. Reaction progress is monitored by TLC or LC-MS.
-
Workup involves partitioning between an organic solvent and water, followed by purification, typically via recrystallization or column chromatography.
-
-
Expertise in Action: The choice of base and solvent is critical. For instance, when using an amine nucleophile, an organic base like triethylamine or DIPEA is preferred to avoid competing reactions. The temperature must be carefully controlled; while heat is needed, excessive temperatures can lead to side reactions and decomposition. This SNAr reaction is the foundation for creating 4-aminoquinoline derivatives, a class of compounds with proven antimalarial and anticancer activity.[3][5]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on cross-coupling reactions to form C-C, C-N, and C-O bonds. The C-Cl bond in the title compound can participate in several of these powerful transformations.
-
Suzuki Coupling: Reaction with boronic acids (Ar-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form 4-aryl-quinolines.[10]
-
Buchwald-Hartwig Amination: An alternative to SNAr for forming C-N bonds, particularly with less nucleophilic amines, using a palladium catalyst and a specialized phosphine ligand.
-
Heck Coupling: Reaction with alkenes to form 4-alkenyl-quinolines.
Logical Relationship Diagram of Applications
This diagram illustrates how the core intermediate serves as a branching point for accessing diverse chemical families.
Caption: Synthetic utility of the target compound as a key intermediate.
Safety and Handling
As a chlorinated organic compound and a reactive intermediate, proper handling is mandatory to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles at all times.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-(4-Chloro-2-methylquinolin-3-yl)ethanone is more than just a chemical; it is a strategic tool for innovation in drug discovery and material science. Its well-defined synthesis from accessible precursors and the predictable, high-yield reactivity of its 4-chloro group provide a robust and reliable platform for generating molecular diversity. By understanding the mechanistic principles behind its synthesis and application, researchers can fully leverage its potential to construct novel compounds with tailored biological or material properties. This guide provides the foundational knowledge and practical insights necessary for its effective and safe utilization in any advanced research setting.
References
- Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by...
- One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl)
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (URL: )
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (URL: )
- 1-(4-Chloro-2-methylquinolin-3-YL)ethanone|CAS 138770-67-9. (URL: )
- Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3).
- CAS 138770-67-9 1-(4-Chloro-2-methyl-3-quinolinyl)-ethanone - BOC Sciences. (URL: )
- 1-(4-chloro-2-methylquinolin-3-yl)ethanone - ChemicalBook. (URL: )
- (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
Sources
- 2. 1-(4-CHLORO-2-METHYLQUINOLIN-3-YL)ETHANONE CAS#: 138770-67-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
